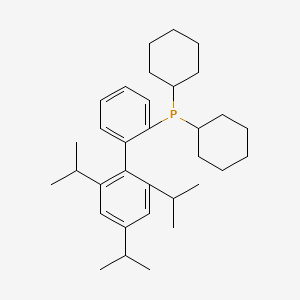![molecular formula C10H11NO B1313754 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one CAS No. 6729-50-6](/img/structure/B1313754.png)
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Overview
Description
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a compound with the molecular formula C10H11NO . It is a white to beige crystalline powder . It is similar to other compounds such as 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one and 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which have been used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the addition of sodium azide to a solution of 3, 4-dihydronaphthalen-1 (2H)-one in concentrated hydrochloric acid . Another method involves an acylation reaction between 4-chloroaniline and succinic anhydride, followed by an intramolecular Friedel-Craft reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzazepinone ring system. The exact mass of the compound is 161.084061 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the reaction with sodium azide leads to the formation of a new compound . Other reactions include the intramolecular Friedel-Craft reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.2 and an exact mass of 161.084061 . It has a density of 1.1±0.1 g/cm3, a melting point of 99-100 °C, a boiling point of 392.5ºC at 760 mmHg, and a flash point of 230.8±4.5 °C . Its refractive index is 1.548 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Crystallography : The derivatives of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one have been synthesized through various methods. For instance, 6,8-dimethyl-cis-2-vinyl and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl) derivatives were prepared via reductive cleavage of the bridged N-O bond of corresponding 1,4-epoxytetrahydro-1-benzazepines. These compounds were analyzed using X-ray diffraction, revealing their crystallization in orthorhombic and monoclinic systems, respectively (Macías, Henao, Acosta, & Palma, 2011).
Chemical Reactions and Configurations : The (E)-5-(Methoxyimino) derivative was prepared through a condensation reaction, and its configuration was determined by X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
Novel Compound Synthesis : Another derivative, 7-methyl-cis-2-(1’-naphthyl), was synthesized via similar methods and analyzed for its crystalline structure (Macías, Henao, Sanabria, & Palma, 2011).
Therapeutic and Biological Applications
- Inhibitors for Neuronal Nitric Oxide Synthase : Certain 1,7-disubstituted derivatives have shown promise as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These findings suggest potential therapeutic applications in neuropathic pain management [(Annedi et al., 2012)](https://consensus.app/papers/novel-druglike-17disubstituted-annedi/fc9385f40d24571892d693fa2d4facb3/?utm_source=chatgpt).
Anticonvulsant Activity : Novel derivatives such as 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, synthesized from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one, demonstrated significant anticonvulsant activity in tests like the maximal electroshock (MES) test (Piao, Wei, Han, Zhang, Zhang, & Jiang, 2012).
Cytotoxicity Studies : The dibenzofuran annulated 1-azepines, derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine, showed moderate cytotoxicity in preliminary assays on human ovarian carcinoma cell lines, indicating potential for cancer research (Yempala, Babu, Gibson, & Cassels, 2020).
Chemical Properties and Reactions
Hydrogen-Bonded Assembly : The study of benzazepine derivatives in a reaction pathway to benzazepine carboxylic acid revealed insights into hydrogen-bonded assembly in various dimensions, enhancing understanding of these compounds' chemical behavior (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Ring Enlargement Techniques : The creation of the 1,5-Dihydro- and 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one ring systems via new ring enlargement processes opens doors for more diverse pharmacological compounds (Pauvert, Dupont, & Guingant, 2002).
Solid-Phase Preparation for Libraries : The development of a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, targeting G-protein coupled receptors, demonstrates the compound's versatility in library preparation (Boeglin, Bonnet, & Hibert, 2007).
Safety and Hazards
The compound is classified as Aquatic Chronic 2 according to GHS classification . It has a hazard statement H411, indicating that it is toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, advising to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local regulations .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPGNZHJFFKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459730 | |
| Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-50-6 | |
| Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dual PARP inhibition exhibited by latonduine A and how does this relate to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one?
A1: Latonduine A, a marine natural product, has shown promising activity in correcting the trafficking defect of the F508del-cystic fibrosis transmembrane regulator (CFTR), a mutation commonly found in cystic fibrosis patients. Research suggests that this corrective activity stems from latonduine A's ability to simultaneously inhibit two enzymes: PARP3 and PARP16 [].
Q2: What is the structure-activity relationship (SAR) observed for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity?
A2: The development of synthetic latonduine A analogs, particularly those based on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one core, has been crucial in dissecting the SAR for PARP inhibition. For instance, the introduction of a phenyl group at the 4-position and a hydroxyl group at the 5-position yielded a compound with modest but selective inhibition of PARP3. Conversely, incorporating a pyridin-2-yl group at the 4-position and both dichloro and hydroxyl groups at the 7,8 and 5-positions respectively resulted in a potent and selective inhibitor of PARP16 []. These findings demonstrate that subtle modifications to the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one scaffold can significantly influence the potency and selectivity towards specific PARP enzymes, paving the way for the development of tailored therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

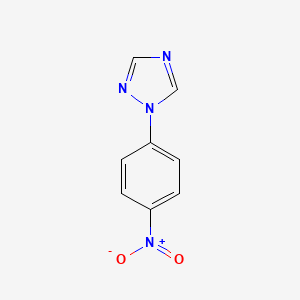
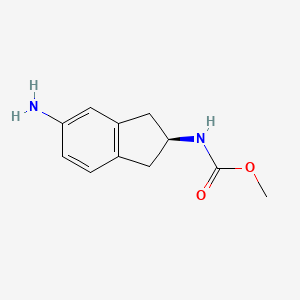

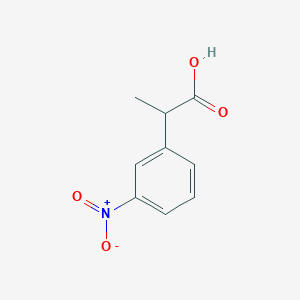
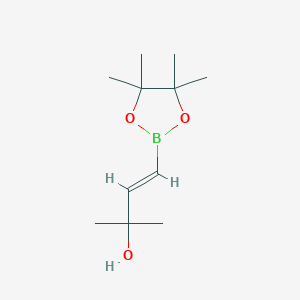


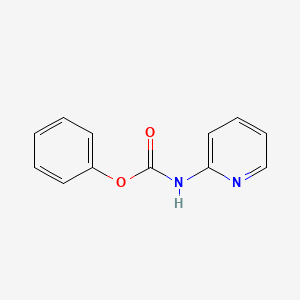

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)
